molecular formula C8H12ClFN2O2S B6144872 N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride CAS No. 1840122-84-0

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride

Cat. No.: B6144872
CAS No.: 1840122-84-0
M. Wt: 254.7
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Description

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various scientific fields. It is characterized by the presence of an aminoethyl group attached to a fluorobenzene sulfonamide structure, with the hydrochloride salt enhancing its solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 2-aminoethanol.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.

    Procedure: 4-fluorobenzenesulfonyl chloride is reacted with 2-aminoethanol to form N-(2-hydroxyethyl)-4-fluorobenzene-1-sulfonamide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide.

Industrial Production Methods

In industrial settings, the production process is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride undergoes several types of chemical reactions:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is utilized in multiple research domains:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The aminoethyl group can form hydrogen bonds and ionic interactions with proteins, while the fluorobenzene sulfonamide moiety can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-benzenesulfonamide hydrochloride
  • N-(2-aminoethyl)-4-chlorobenzene-1-sulfonamide hydrochloride
  • N-(2-aminoethyl)-4-methylbenzene-1-sulfonamide hydrochloride

Uniqueness

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and can improve its binding affinity to biological targets compared to its non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

CAS No.

1840122-84-0

Molecular Formula

C8H12ClFN2O2S

Molecular Weight

254.7

Purity

95

Origin of Product

United States

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